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Abstract

Anthralin, a potent topical therapeutic for psoriasis, exerts a significant portion of its clinical
effect through direct interaction with and disruption of mitochondrial function in keratinocytes.
This technical guide synthesizes the current understanding of anthralin's multifaceted impact
on mitochondria, detailing its influence on the electron transport chain, membrane potential,
ATP synthesis, and the induction of apoptosis. This document provides a comprehensive
overview of the quantitative effects, experimental methodologies, and underlying signaling
pathways to support further research and drug development in this area.

Core Mechanisms of Anthralin's Mitochondrial
Interaction

Anthralin rapidly accumulates within the mitochondria of keratinocytes, an action that occurs
independently of the mitochondrial membrane potential.[1][2] Once localized, it initiates a
cascade of events that disrupt normal mitochondrial function and ultimately contribute to the
clearance of psoriatic plaques. A primary mechanism of anthralin is its interaction with the
ubiquinone pool within the inner mitochondrial membrane.[1][2][3] This interaction appears to
be a central node for its subsequent effects on cellular respiration and viability.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1665566?utm_src=pdf-interest
https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15802490/
https://www.researchgate.net/publication/7934619_The_anti-psoriatic_drug_anthralin_accumulates_in_keratinocyte_mitochondria_dissipates_mitochondrial_membrane_potential_and_induces_apoptosis_through_a_pathway_dependent_on_respiratory_competent_mitoch
https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15802490/
https://www.researchgate.net/publication/7934619_The_anti-psoriatic_drug_anthralin_accumulates_in_keratinocyte_mitochondria_dissipates_mitochondrial_membrane_potential_and_induces_apoptosis_through_a_pathway_dependent_on_respiratory_competent_mitoch
https://pubmed.ncbi.nlm.nih.gov/2317083/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Studies have shown that anthralin acts as an electron donor to redox components in the inner
mitochondrial membrane.[3] This leads to the reduction of mitochondrial ubiquinone-9 and -10
to their ubiquinol forms and also affects iron-sulfur clusters.[3] The consequences of this
interaction are significant, leading to an inhibition of the electron transport chain and a
disruption of oxidative phosphorylation.[3][4] While some early research suggested anthralin
acts as an uncoupler of oxidative phosphorylation,[5][6][7][8] more recent evidence indicates it
is more accurately described as an inhibitor.[4] Specifically, ADP-stimulated oxygen
consumption is diminished in the presence of anthralin.[4]

The disruption of the electron transport chain and oxidative phosphorylation has several
downstream consequences. A key outcome is the dissipation of the mitochondrial membrane
potential (AWYm).[1][2] This depolarization is a critical event that precedes the release of pro-
apoptotic factors from the mitochondria. Furthermore, anthralin's interference with oxidative
phosphorylation leads to a reduction in ATP synthesis and a depletion of mitochondrial ATP
content.[3][4] Interestingly, anthralin does not appear to affect the F1FO-ATPase directly.[4]
Some evidence also points to a competitive inhibition of the ADP/ATP translocator, likening its
effect to that of atractyloside.[9]

The culmination of these mitochondrial insults is the induction of apoptosis in keratinocytes.[1]
[2] The dissipation of the mitochondrial membrane potential leads to the release of cytochrome
c into the cytosol.[1][2] This event, which occurs independently of the mitochondrial
permeability transition pore and caspase activation, subsequently activates caspase-3, a key
executioner caspase, leading to the characteristic morphological changes of apoptosis.[1][2]
The dependence of this apoptotic pathway on a functional respiratory chain is highlighted by
the resistance of cells lacking mitochondrial DNA (rho-0 cells) to anthralin-induced cell death.

[1][2]

In addition to these direct effects on the electron transport chain, anthralin is known to induce
the formation of reactive oxygen species (ROS).[3] This may occur through the enhanced
autoxidation of mitochondrial components or the catalyzed oxidation of anthralin itself.[3] The
generation of ROS can further contribute to mitochondrial damage and the inflammatory
response observed with anthralin treatment.

Quantitative Data on Anthralin's Mitochondrial
Effects
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The following tables summarize the key quantitative findings from studies investigating the
impact of anthralin on mitochondrial function.

Table 1: Effects of Anthralin on Mitochondrial Respiration and ATP Synthesis

Cell/IMitochond Anthralin Observed
Parameter . . Reference
ria Type Concentration Effect
ADP-Stimulated Isolated Rat
Oxygen Liver Not specified Diminished [4]
Consumption Mitochondria
State 3 Isolated Rat
Respiration Liver Not specified Inhibited [3]
(ADP-stimulated)  Mitochondria
Uncoupler-
_ Isolated Rat
Stimulated ) -
Liver Not specified Reversed [3]
Oxygen ) )
_ Mitochondria
Consumption
Cyanide- Isolated Rat
Insensitive Liver Not specified Stimulated [3]
Respiration Mitochondria
Isolated Rat
ATP Synthesis Liver Not specified Inhibited [3]
Mitochondria
) ) Isolated Rat
Mitochondrial ) »
Liver Not specified Depleted [31[4]
ATP Content
Mitochondria
Isolated Rat
ATPase (F1FO- ) -
o Liver Not specified No effect [4]
ATPase) Activity ) )
Mitochondria
Isolated Rat -
ADP/ATP ) B Competitively
Liver Not specified S 9]
Translocator ) ) inhibited
Mitochondria
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Table 2: Anthralin's Impact on Mitochondrial Membrane Potential and Apoptosis

Anthralin
. ) . Observed
Parameter Cell Type Concentrati Time Point Reference
Effect
on
Mitochondrial
Membrane Human )
] ) 1-5 uM 1 hour Reduction [2]
Potential Keratinocytes
(AWm)
Mitochondrial
Membrane Human Further
) ) 1-5uM 24 hours ) [2]
Potential Keratinocytes reduction
(AWm)
Cytochrome ¢ = Human
) 5 uM 24 hours Induced [2]
Release Keratinocytes
Caspase-3 Human - - ]
o ) Not specified Not specified Activated [1]
Activation Keratinocytes
_ Human N N
Apoptosis ) Not specified Not specified Induced [1]
Keratinocytes
Human 143B » -
Cell Death Not specified Not specified Induced [1]
rho+ cells
Human 143B - - )
Cell Death Not specified Not specified Resistant [1]
rho-0 cells

Table 3: Effects of Anthralin on Electron Transport Chain Components

© 2025 BenchChem. All rights reserved.

4/13

Tech Support


https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://www.researchgate.net/publication/7934619_The_anti-psoriatic_drug_anthralin_accumulates_in_keratinocyte_mitochondria_dissipates_mitochondrial_membrane_potential_and_induces_apoptosis_through_a_pathway_dependent_on_respiratory_competent_mitoch
https://www.researchgate.net/publication/7934619_The_anti-psoriatic_drug_anthralin_accumulates_in_keratinocyte_mitochondria_dissipates_mitochondrial_membrane_potential_and_induces_apoptosis_through_a_pathway_dependent_on_respiratory_competent_mitoch
https://www.researchgate.net/publication/7934619_The_anti-psoriatic_drug_anthralin_accumulates_in_keratinocyte_mitochondria_dissipates_mitochondrial_membrane_potential_and_induces_apoptosis_through_a_pathway_dependent_on_respiratory_competent_mitoch
https://pubmed.ncbi.nlm.nih.gov/15802490/
https://pubmed.ncbi.nlm.nih.gov/15802490/
https://pubmed.ncbi.nlm.nih.gov/15802490/
https://pubmed.ncbi.nlm.nih.gov/15802490/
https://www.benchchem.com/product/b1665566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

. Anthralin
Cell/Mitoch . Observed
Component Assay ) Concentrati Reference
ondria Type Effect
on
HaCaT
Complex | Spectrophoto  keratinocyte
o ) ) ) 5 uM No effect [2]
Activity metric assay mitochondrial
fractions
Complex Il
Activity HaCaT
) ) Almost
(Succinate- Spectrophoto  keratinocyte
o ) ) ) 5uM twofold [2]
ubiquinone metric assay mitochondrial )
_ _ increase
oxidoreducta fractions
se)
HaCaT
Complex IV Spectrophoto  keratinocyte
o ) ) ) 5uM No effect [2]
Activity metric assay mitochondrial
fractions
Succinate HaCaT
Dehydrogena  Spectrophoto  keratinocyte B
) ] ] Not specified No effect [2]
se (SDH) metric assay mitochondrial
Activity fractions
o Isolated Rat
Ubiquinone - ) - Reduced to
Not specified Liver Not specified o [3]
Pool ubiquinol

Mitochondria

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of

anthralin on mitochondrial function.

Isolation of Mitochondria from Cultured Cells (e.g.,
HaCaT Keratinocytes)

Objective: To obtain a purified fraction of mitochondria for downstream functional assays.
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Protocol:

Harvest confluent T75 cm? flasks of HaCaT keratinocytes.
o Wash the cells with phosphate-buffered saline (PBS).

o Scrape the cells into a buffer containing 250 mM sucrose, 10 mM Tris-HCI (pH 7.4), and 1
mM EDTA.

» Homogenize the cell suspension using a Dounce homogenizer.

o Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken
cells.

o Transfer the supernatant to a new tube and centrifuge at 15,339 x g for 10 minutes at 4°C to
pellet the mitochondria.

o Wash the mitochondrial pellet by resuspending in the homogenization buffer and repeating
the high-speed centrifugation.

o Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays (e.g., a
buffer containing 250 mM sucrose and 5 mM HEPES, pH 7.4).

» Determine the protein concentration of the mitochondrial fraction using a standard method
such as the Bradford or BCA assay.

o For certain assays, the mitochondrial pellet may be subjected to three cycles of freeze-
thawing in liquid nitrogen to disrupt the membranes.

Measurement of Mitochondrial Respiratory Chain
Complex Activities

Objective: To determine the effect of anthralin on the enzymatic activity of individual electron
transport chain complexes.

General Procedure: Spectrophotometric assays are typically used, measuring the change in
absorbance of a specific substrate or electron acceptor over time. Assays are performed using
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a spectrophotometer, often at 30°C.
o Complex | (NADH:ubiquinone oxidoreductase):
o Principle: Measures the rotenone-sensitive oxidation of NADH.

o Reaction Mixture: Potassium phosphate buffer, fatty acid-free BSA, NADH, and
ubiquinone-1.

o Procedure: The reaction is initiated by the addition of the mitochondrial fraction. The
decrease in absorbance at 340 nm due to NADH oxidation is monitored. The specific
activity is calculated based on the rate of absorbance change and the protein
concentration.

o Complex Il (Succinate:ubiquinone oxidoreductase):
o Principle: Measures the reduction of ubiquinone coupled to the oxidation of succinate.
o Reaction Mixture: Potassium phosphate buffer, succinate, and ubiquinone-2.

o Procedure: The reaction is initiated by the addition of the mitochondrial fraction. The
decrease in absorbance of an artificial electron acceptor like 2,6-dichlorophenolindophenol
(DCPIP) at 600 nm is monitored.

o Complex IV (Cytochrome c oxidase):
o Principle: Measures the oxidation of reduced cytochrome c.
o Reaction Mixture: Potassium phosphate buffer and reduced cytochrome c.

o Procedure: The reaction is initiated by the addition of the mitochondrial fraction. The
decrease in absorbance at 550 nm due to the oxidation of cytochrome c is monitored.

Assessment of Mitochondrial Membrane Potential
(AWm)

Objective: To qualitatively and quantitatively assess changes in the mitochondrial membrane
potential in live cells following anthralin treatment.
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Protocol using JC-1 Fluorescent Dye:

o Culture human keratinocytes on glass coverslips or in multi-well plates suitable for
microscopy or fluorometry.

o Treat the cells with the desired concentrations of anthralin (e.g., 1-5 uM) for the specified
time points (e.g., 1 and 24 hours). Include a vehicle control (e.g., DMSO).

 Incubate the cells with JC-1 dye (typically 1-10 pg/mL) in culture medium for 15-30 minutes
at 37°C.

e Wash the cells with PBS to remove excess dye.
e Analyze the cells using a fluorescence microscope or a plate reader.

o Microscopy: In healthy cells with high AWm, JC-1 forms aggregates that emit red
fluorescence. In apoptotic or metabolically stressed cells with low AWm, JC-1 remains as
monomers and emits green fluorescence. Capture images in both red and green
channels.

o Fluorometry: Measure the fluorescence intensity at both the red (e.g., ~590 nm) and green
(e.g., ~530 nm) emission wavelengths. The ratio of red to green fluorescence is used as
an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies
depolarization.

Detection of Cytochrome c Release

Objective: To visualize the translocation of cytochrome ¢ from the mitochondria to the cytosol
as an indicator of apoptosis induction.

Protocol using Immunofluorescence:
o Grow keratinocytes on sterile glass coverslips.
o Treat the cells with anthralin (e.g., 5 uM for 24 hours) and a vehicle control.

e Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
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o Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.

e Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60
minutes.

 Incubate the cells with a primary antibody against cytochrome c overnight at 4°C.
e Wash the cells with PBS.

 Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature
in the dark.

o (Optional) Counterstain the nuclei with a DNA dye like DAPI or propidium iodide.

e Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal
microscope. In healthy cells, cytochrome ¢ will show a punctate, mitochondrial staining
pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways and experimental workflows associated with anthralin's impact on mitochondrial
function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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